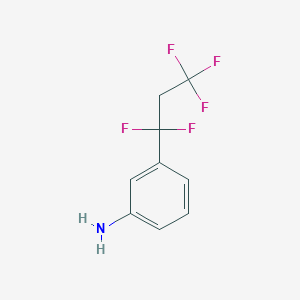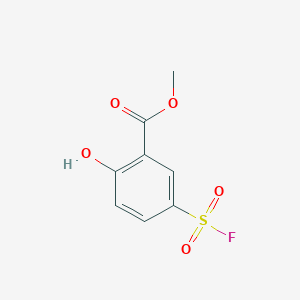
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S2 and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Rearrangement in Sulfonamides : A study by Králová et al. (2019) demonstrated the synthesis of pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. This research contributes to the understanding of the chemical behavior of similar sulfonamide compounds in synthetic reactions (Králová et al., 2019).
X-Ray Powder Diffraction in Derivatives : Dey et al. (2015) conducted a structural study using X-ray powder diffraction on nimesulidetriazole derivatives, including methanesulfonamides, to understand the nature of intermolecular interactions. This kind of analysis is vital for elucidating the structural aspects of similar sulfonamide compounds (Dey et al., 2015).
Synthesis of Related Sulfonamide Compounds : Coppo and Fawzi (1998) reported the synthesis of various sulfonamide compounds, including those with a trifluoromethyl group, which are structurally related to the compound . This work is important for understanding synthetic routes and reactions involving similar sulfonamides (Coppo & Fawzi, 1998).
Molecular and Supramolecular Structures
Structures of N-Pyridyl Derivatives : Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, providing insight into the structural properties of related sulfonamide compounds (Jacobs et al., 2013).
Hirshfeld Surface Analysis : The study by Dey et al. (2016) used Hirshfeld surface analyses to understand the nature of intermolecular interactions in nimesulide derivatives, including sulfonamides. This analytical approach can be applied to similar sulfonamide compounds to decipher their interaction properties (Dey et al., 2016).
Chemical Reactions and Mechanisms
One-Pot Synthesis Involving Sulfonamides : Rozentsveig et al. (2013) described a one-pot synthesis method involving sulfonamides, which could be relevant for synthesizing compounds structurally similar to the compound (Rozentsveig et al., 2013).
Spectral Analysis of Derivatives : Uno et al. (1963) conducted infrared spectral analysis of N-(2-pyridyl)- and N-(2-thiazolyl)-sulfonamide derivatives, crucial for understanding the spectral properties of similar sulfonamide compounds (Uno et al., 1963).
Catalytic and Biological Activities
Bio-Renewable Ionic Liquid and Catalyst : Tamaddon and Azadi (2018) reported on the use of a methanesulfonate ionic liquid as a catalyst, demonstrating the potential catalytic applications of related sulfonamide compounds (Tamaddon & Azadi, 2018).
Antimicrobial Activity of Derivatives : Nural et al. (2018) explored the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which could offer insights into the potential biological activities of similar sulfonamide compounds (Nural et al., 2018).
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S2/c17-16(18,19)13-4-1-3-12(9-13)11-26(23,24)21-10-14-5-2-7-22(14)15-20-6-8-25-15/h1,3-4,6,8-9,14,21H,2,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXDBLYMSVQTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate](/img/structure/B2626059.png)
![tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2626060.png)
![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)


![Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate](/img/structure/B2626076.png)
![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)
